molecular formula C21H24ClN3O5S B2978943 Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate CAS No. 899942-73-5

Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate

Cat. No. B2978943
CAS RN: 899942-73-5
M. Wt: 465.95
InChI Key: IMPTXIZEKUSIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C21H24ClN3O5S and its molecular weight is 465.95. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis

  • The study on the chemistry of sym-tetrazine presents findings on compounds with similar structural motifs, emphasizing the reactivity and synthesis of complex heterocyclic compounds which could offer a pathway to derivatives with novel properties for material science or pharmaceutical research (Postovskii et al., 1977).

Potential Antimicrobial Applications

  • Research into new Quinazolines as potential antimicrobial agents showcases the synthesis and evaluation of compounds that, like Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate, contain complex heterocyclic frameworks. These compounds were found to exhibit antibacterial and antifungal activities, suggesting that derivatives of Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate might also hold potential as antimicrobial agents (Desai et al., 2007).

Application in Anticancer Research

  • The discovery of new apoptosis-inducing agents for breast cancer based on structural analogs emphasizes the potential for Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate to serve as a scaffold in the development of novel anticancer therapeutics. The synthesis and biological evaluation of these compounds underscore the importance of heterocyclic compounds in drug discovery and development (Gad et al., 2020).

Novel Drug Development

  • Another study on synthesis and evaluation of biological activity for new Ethyl-2-amino benzothiazole-6-carboxylate derivatives highlights the role of similar compounds in the exploration of new medicinal agents. The synthesis and characterization of these compounds, followed by biological evaluations against bacterial strains, indicate the potential for Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate and its derivatives in developing new drugs (Jebur et al., 2018).

properties

IUPAC Name

ethyl 2-[[2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c1-2-30-21(27)17-9-4-6-11-19(17)23-20(26)15-25-13-7-12-24(31(25,28)29)14-16-8-3-5-10-18(16)22/h3-6,8-11H,2,7,12-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPTXIZEKUSIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate

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